molecular formula C12H5ClF3N3O5 B1437750 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol CAS No. 1400872-33-4

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol

Cat. No. B1437750
M. Wt: 363.63 g/mol
InChI Key: KWDJGIOMIPYYOO-UHFFFAOYSA-N
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Description

The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group. The compound also contains a phenol group, which is a benzene ring bonded to a hydroxyl group, and it’s substituted with two nitro groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and phenol rings, which are aromatic and planar. The electron-withdrawing nitro, chloro, and trifluoromethyl groups would likely have a significant effect on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar nitro and hydroxyl groups, as well as the halogens, would likely make this compound relatively polar .

Scientific Research Applications

Structural and Chemical Characterization

The compound's structural and chemical properties have been extensively studied. For instance, the crystal structure and interactions within the molecule, including hydrogen bonds and π interactions, were elucidated to understand its three-dimensional network and stability characteristics. These structural details are crucial for the development of fungicides and other applications where molecular stability and interactions are important (Youngeun Jeon et al., 2013).

Application in Synthesis and Material Science

In the realm of synthetic chemistry and material science, derivatives of this compound have been explored for their potential applications. The synthesis and crystal structures of isomeric compounds indicate the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs, which are significant in the development of materials with specific optical or electronic properties (M. D. de Souza et al., 2015).

The kinetic study of the pyridinolysis of related compounds provides insight into the reaction mechanisms and could inform the development of catalytic processes or synthetic strategies in organic chemistry (E. Castro et al., 2005).

Potential in Organic Electronics and Photophysics

The study of tetrathiafulvalene-based azine ligands for coordination to anions and metal cations extends the utility of this compound to the field of organic electronics and sensing technologies, leveraging its photophysical properties (A. Ayadi et al., 2015).

Furthermore, the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines and their evaluation for antioxidant and antimicrobial activities highlight the potential biomedical applications of derivatives of this compound (H. Bonacorso et al., 2015).

Safety And Hazards

Without specific data, it’s hard to say for sure, but many nitroaromatic compounds are toxic and potentially explosive, and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3O5/c13-7-3-6(12(14,15)16)4-17-10(7)5-1-8(18(21)22)11(20)9(2-5)19(23)24/h1-4,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJGIOMIPYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Reactant of Route 6
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol

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